2-[(dimethylphosphoryl)oxy]acetic acid
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Overview
Description
2-[(Dimethylphosphoryl)oxy]acetic acid is an organophosphorus compound with the molecular formula C4H9O4P It is characterized by the presence of a dimethylphosphoryl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(dimethylphosphoryl)oxy]acetic acid typically involves the reaction of dimethylphosphoryl chloride with glyoxylic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
(CH3O)2PCl+HOCH2COOH→(CH3O)2POCH2COOH+HCl
The reaction is typically conducted at low temperatures to prevent decomposition of the reactants and to ensure high yield of the product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher efficiency. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylphosphoryl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The hydroxyl group in the acetic acid moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while reduction can produce phosphine oxides.
Scientific Research Applications
2-[(Dimethylphosphoryl)oxy]acetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying metabolic pathways.
Medicine: Research is ongoing into its potential use as a drug precursor or as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[(dimethylphosphoryl)oxy]acetic acid exerts its effects involves the interaction of the phosphoryl group with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This interaction can affect metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Phosphonoacetic acid: Similar in structure but with a phosphono group instead of a dimethylphosphoryl group.
Dimethylphosphinic acid: Contains a dimethylphosphinic group instead of a dimethylphosphoryl group.
Uniqueness
2-[(Dimethylphosphoryl)oxy]acetic acid is unique due to its specific combination of a dimethylphosphoryl group with an acetic acid moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
CAS No. |
2408972-70-1 |
---|---|
Molecular Formula |
C4H9O4P |
Molecular Weight |
152.09 g/mol |
IUPAC Name |
2-dimethylphosphoryloxyacetic acid |
InChI |
InChI=1S/C4H9O4P/c1-9(2,7)8-3-4(5)6/h3H2,1-2H3,(H,5,6) |
InChI Key |
POXBSWVVAMKGPZ-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)OCC(=O)O |
Purity |
95 |
Origin of Product |
United States |
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